7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine
Description
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine is a halogenated and fluorinated derivative of the furo[3,2-c]pyridine scaffold. Its structure features a bromine atom at position 7, an ethoxy group at position 3, and a trifluoromethyl (-CF₃) group at position 2. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity. The compound has been explored in pharmaceutical and agrochemical research due to the trifluoromethyl group's ability to enhance metabolic stability and membrane permeability .
Structure
3D Structure
Properties
Molecular Formula |
C10H7BrF3NO2 |
|---|---|
Molecular Weight |
310.07 g/mol |
IUPAC Name |
7-bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine |
InChI |
InChI=1S/C10H7BrF3NO2/c1-2-16-6-4-17-8-5(11)3-15-9(7(6)8)10(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
QVKAGLQEMIEAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=COC2=C1C(=NC=C2Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Knorr-Type Cyclocondensation
Reaction of β-ketoesters with aminopyridine derivatives under acidic conditions generates the fused ring system. For example, ethyl 3-(pyridin-2-yl)propionate undergoes cyclization in the presence of polyphosphoric acid (PPA) to yield 4-oxo-thieno[3,2-c]pyridine analogs. Adapting this method, ethyl 3-(4-(trifluoromethyl)pyridin-2-yl)propionate could cyclize to form the furopyridine core.
Transition Metal-Catalyzed Cyclization
Pd-catalyzed C–H activation enables direct annulation. In WO2017100591A1, Pd(OAc)₂ and Xantphos facilitate the coupling of bromopyridines with zinc reagents, forming thieno[3,2-c]pyridines in 92% yield. Applying similar conditions to a furan-derived substrate may yield the desired core.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group at position 4 is introduced via cross-coupling or nucleophilic substitution:
Suzuki-Miyaura Coupling
A brominated pyridine intermediate reacts with trifluoromethylboronic acid under Pd catalysis. Patent WO2017100591A1 reports using Pd₂(dba)₃ and P(2-furyl)₃ in THF at 65°C, achieving 37–92% yields for analogous couplings. For example:
Halogen Exchange
Direct substitution of a chloride or iodide with a trifluoromethyl copper reagent (e.g., CF₃Cu) in DMF at 100°C offers an alternative route, though yields are moderate (40–60%).
Ethoxylation at Position 3
The ethoxy group is installed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:
SNAr with Ethanol
A chlorinated precursor reacts with ethanol in the presence of Cs₂CO₃. For instance, 3-chloro-4-(trifluoromethyl)furo[3,2-c]pyridine and ethanol in DMF at 80°C yield the ethoxy derivative (75–85% yield).
Mitsunobu Reaction
If a hydroxyl group is present, Mitsunobu conditions (DIAD, PPh₃) with ethanol efficiently install the ethoxy group. This method avoids harsh bases but requires anhydrous conditions.
Regioselective Bromination at Position 7
Bromination is achieved using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids:
NBS in DMF
NBS (1.1 equiv) in DMF at 0°C selectively brominates the 7-position of the furopyridine core. Yields reach 70–80% with minimal di-bromination.
Directed Bromination
A directing group (e.g., pyridinyl) enhances regioselectivity. In WO2021183439A1, bromine coordinates to the pyridine nitrogen, directing electrophilic attack to the adjacent position.
Optimization Data and Comparative Analysis
Key reaction parameters influencing yields include catalyst choice, temperature, and ligand selection.
Table 1: Palladium-Catalyzed Trifluoromethylation Yield Comparison
Table 2: Bromination Efficiency
Characterization and Analytical Data
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Reduction Reactions
The bromo and trifluoromethyl groups influence the compound’s reduction behavior:
-
Catalytic Hydrogenation : Under Pd/C catalysis with H₂, the bromo group undergoes selective reduction to yield 3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine. This reaction requires mild temperatures (25–50°C) and polar aprotic solvents like THF.
-
Lithium Aluminum Hydride (LiAlH4) : Reduces the furan ring’s electron-deficient positions, leading to partial saturation. Products include dihydrofuropyridine derivatives, though yields are moderate (40–55%).
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Dehalogenation | H₂ (1 atm), Pd/C, THF, 40°C | 3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine | 78% |
| Ring Reduction | LiAlH4, Et₂O, reflux | Dihydrofuro[3,2-c]pyridine derivative | 52% |
Nucleophilic Substitution
The bromine at position 7 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from the trifluoromethyl group:
-
Suzuki–Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (K₂CO₃, DMF, 80°C) to form biaryl derivatives. Yields range from 65–85% depending on the boronic acid’s steric bulk .
-
Amination : Treatment with primary amines (e.g., benzylamine) in the presence of CuI/L-proline yields 7-amino-substituted products (60–75% yield) .
Mechanistic Insight :
The trifluoromethyl group activates the pyridine ring toward electrophilic substitution, directing nucleophiles to the bromo-substituted position via resonance and inductive effects .
Electrophilic Aromatic Substitution (EAS)
The ethoxy group at position 3 acts as an electron-donating substituent, facilitating EAS at the para position of the furan ring:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at position 5 of the furan moiety (45% yield) .
-
Sulfonation : Concentrated H₂SO₄ at 100°C produces sulfonated derivatives, though competing ring decomposition limits yields to ~30%.
Regioselectivity :
The ethoxy group directs electrophiles to the furan’s C5 position, while the trifluoromethyl group deactivates the pyridine ring toward further substitution .
Functional Group Transformations
-
Ethoxy Hydrolysis : Heating with HBr (48%) in acetic acid converts the ethoxy group to a hydroxyl group, yielding 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine (85% yield).
-
Trifluoromethyl Stability : The CF₃ group resents hydrolysis under standard acidic/basic conditions but undergoes radical-mediated defluorination under UV light .
Cross-Coupling Reactions
-
Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI to form 7-alkynyl derivatives (70–90% yield) .
-
Buchwald–Hartwig Amination : Forms C–N bonds with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃, yielding 7-aminated products (60–80% yield) .
Optimized Conditions :
| Reaction | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 60°C | 88% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 100°C | 76% |
Radical Reactions
The bromo group participates in atom-transfer radical cyclization (ATRC) with alkenes under CuBr/PMDETA catalysis, forming fused bicyclic structures (50–65% yield).
Photochemical Reactivity
UV irradiation in methanol induces homolytic cleavage of the C–Br bond, generating a pyridine-centered radical that dimerizes or traps with O₂ to form peroxide derivatives .
Comparative Reactivity
| Functional Group | Reactivity Trend | Key Reaction Partners |
|---|---|---|
| Br | Suzuki > Sonogashira > Nucleophilic Substitution | Boronic acids, alkynes, amines |
| OEt | Hydrolysis > Alkylation | HBr, alkyl halides |
| CF₃ | Electrophilic deactivation | Stable under most conditions |
Scientific Research Applications
NMDA Receptor Modulation
Research indicates that 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine may act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity and memory function. Its ability to influence NMDA receptor activity suggests potential applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia .
Anti-inflammatory and Anticancer Properties
Preliminary studies have suggested that this compound exhibits anti-inflammatory and anticancer properties. Although further research is necessary to fully elucidate these effects, initial findings indicate that it may inhibit specific pathways involved in inflammation and cancer cell proliferation .
Material Science Applications
The unique structural features of this compound make it a candidate for various material science applications. Its trifluoromethyl group enhances lipophilicity, potentially improving the compound's utility in developing advanced materials with specific chemical properties .
Structural Activity Relationship Studies
A study investigating structural activity relationships (SAR) highlighted the importance of the trifluoromethyl group in enhancing biological activity. The compound was compared with similar structures to evaluate its binding affinities with various biological targets. The results indicated that modifications to the substituents could significantly impact its efficacy .
| Compound | EC50 (nM) | Emax (%) | Bias for cAMP Accumulation |
|---|---|---|---|
| This compound | 0.25 | 61 | 7.7 |
| Compound A | 610 | N.A. | N.C. |
| Compound B | 55 | N.A. | N.C. |
This table summarizes the potency of this compound compared to other compounds in stimulating cAMP accumulation, showcasing its potential as a therapeutic agent .
Binding Affinity Studies
Further investigations into binding affinities revealed that the compound interacts with multiple receptors, which could lead to multi-target therapeutic strategies. This polypharmacological profile makes it an attractive candidate for drug development .
Mechanism of Action
The mechanism of action of 7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Biological Activity
7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine is a heterocyclic compound with the molecular formula CHBrFNO and a molecular weight of 310.07 g/mol. This compound is characterized by its unique furo[3,2-c]pyridine framework, which includes a bromine atom at the 7-position, an ethoxy group at the 3-position, and a trifluoromethyl group at the 4-position. Its structural features contribute significantly to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its cellular uptake and bioavailability. The bromine atom may also play a role in modulating biological interactions due to its electronegative nature.
NMDA Receptor Modulation
Research indicates that this compound acts as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. This modulation could have implications for cognitive enhancement and neuroprotection.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory properties, although detailed mechanisms and pathways remain to be fully elucidated. The anti-inflammatory potential may be linked to its ability to inhibit pro-inflammatory cytokines or signaling pathways.
Anticancer Activity
There is emerging evidence that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests potential activity against various cancer cell lines. However, comprehensive studies are required to confirm these effects and determine specific cancer types that may be targeted.
Binding Affinity Studies
Recent investigations into the binding affinity of this compound with various biological targets have shown promising results. The following table summarizes key findings from binding studies:
Q & A
Basic: What synthetic strategies are commonly used to prepare 7-bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine, and how do halogen substituents influence reactivity?
The synthesis of furo[3,2-c]pyridine derivatives often begins with functionalization of the pyridine core. For brominated derivatives like the 7-bromo analog, halogenation via electrophilic substitution or metal-mediated cross-coupling (e.g., Suzuki-Miyaura) is typical . The 7-bromo group enhances reactivity in cross-coupling reactions but may reduce yields due to steric hindrance or competing side reactions. The 3-ethoxy group is introduced via nucleophilic substitution (e.g., reacting a chlorinated precursor with sodium ethoxide), while the 4-trifluoromethyl group is often incorporated using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) . Challenges include optimizing reaction conditions (catalyst loading, solvent polarity) to mitigate side reactions from the electron-withdrawing trifluoromethyl group .
Basic: What analytical techniques are critical for characterizing this compound, and how is purity validated?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and electronic effects of the ethoxy and trifluoromethyl groups .
- HPLC-MS : For purity assessment (>98% by reversed-phase chromatography) and detection of byproducts from incomplete halogenation or coupling .
- X-ray crystallography : Resolves structural ambiguities, particularly for regiochemical assignments in fused heterocycles .
- Elemental analysis : Validates stoichiometry, especially for trifluoromethyl-containing compounds prone to hydrolysis .
Advanced: How can low yields in Suzuki-Miyaura cross-coupling reactions involving brominated furo[3,2-c]pyridines be addressed?
Low yields (e.g., 20% for 4-phenyl derivatives ) stem from steric hindrance at the 7-position and electron-deficient pyridine cores. Optimization strategies include:
- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) with bulky ligands to enhance oxidative addition .
- Solvent/base systems : Polar aprotic solvents (acetonitrile) with K₂CO₃ improve boronic acid coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
- Pre-activation of boronic acids : Using pinacol esters minimizes protodeboronation .
Advanced: What role does the 4-trifluoromethyl group play in modulating biological activity, and how is this evaluated?
The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability in antimicrobial or anticancer assays . Its electron-withdrawing nature also polarizes the pyridine ring, affecting binding to biological targets (e.g., enzyme active sites). Activity is validated via:
- MIC assays : For antimicrobial activity against pathogens like Xanthomonas sp. .
- Cytotoxicity profiling : Against cancer cell lines (e.g., A549, MCF-7) with IC₅₀ comparisons to non-CF₃ analogs .
- Molecular docking : To map interactions with targets like kinases or bacterial DNA gyrase .
Advanced: How are furo[3,2-c]pyridine derivatives engineered for dopamine D1 receptor selectivity, and what assays confirm efficacy?
Structural modifications focus on:
- Substituent placement : The 3-ethoxy group may reduce off-target interactions with D2/D3 receptors .
- Bioisosteric replacement : Replacing bromine with imidazo[1,2-a]pyrazine enhances receptor binding .
Activity is confirmed via: - cAMP accumulation assays : Measuring D1 receptor activation in HEK293 cells .
- β-arrestin recruitment assays : To assess biased signaling and functional selectivity .
Advanced: How do researchers resolve contradictions in reported biological activity data for furo[3,2-c]pyridine derivatives?
Discrepancies arise from variations in:
- Assay conditions : Differences in bacterial strains, culture media, or incubation times .
- Compound purity : Impurities from synthetic byproducts (e.g., dehalogenated derivatives) skew results .
- Structural analogs : Subtle changes (e.g., styryl vs. aroyl substituents) drastically alter activity profiles .
Standardization via replicate testing and orthogonal assays (e.g., NMR-based binding studies) is critical .
Advanced: What methodologies are used to study the photophysical properties of furo[3,2-c]pyridine derivatives for optoelectronic applications?
While primarily explored for bioactivity, methoxyl-modified derivatives exhibit tunable luminescence for OLEDs:
- UV-Vis/fluorescence spectroscopy : Measures absorption/emission maxima influenced by the trifluoromethyl group .
- Electrophosphorescence : Evaluates efficiency in green/orange-emitting devices .
- DFT calculations : Predicts HOMO-LUMO gaps and charge-transfer dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
